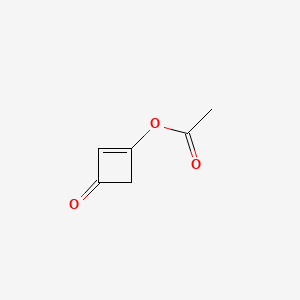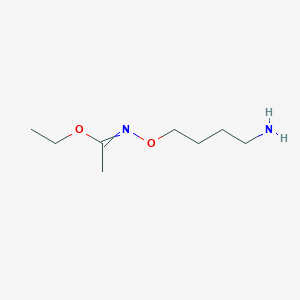
1H-Isoindole-1,3(2H)-dione, tetrahydro-
概要
説明
1H-Isoindole-1,3(2H)-dione, tetrahydro- is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
1H-Isoindole-1,3(2H)-dione, tetrahydro- can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Another method includes a three-component coupling reaction comprising subsequent condensation and Diels-Alder reactions of α,β-unsaturated aldehydes, amide, and maleimide . Additionally, the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives has been reported to yield multifunctionalized isoindole-1,3-diones .
Industrial Production Methods
Industrial production of tetrahydroisoindole-1,3-dione typically involves the use of high-yield, selective reactions to ensure efficient synthesis. The reaction of tetraynes with imidazole derivatives and oxygen in a green, waste-free transformation with high atom economy is one such method .
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-diones.
Reduction: Reduction reactions can modify the carbonyl groups, leading to different derivatives.
Substitution: Substitution reactions involving aromatic primary amines and maleic anhydride derivatives are common.
Common Reagents and Conditions
Oxidation: Imidazole derivatives and oxygen are used in the oxidation process.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Aromatic primary amines and maleic anhydride derivatives are used in condensation reactions.
Major Products Formed
The major products formed from these reactions include multifunctionalized isoindole-1,3-diones and various substituted tetrahydroisoindole derivatives .
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, tetrahydro- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the preparation of heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as human serum albumin.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse chemical reactivity.
Industry: Employed in the production of herbicides, colorants, dyes, and polymer additives.
作用機序
The mechanism of action of tetrahydroisoindole-1,3-dione involves its interaction with molecular targets and pathways. For instance, some derivatives possess potent herbicidal activity and interact with human serum albumin through electrostatic interactions, forming a complex that alters the conformation and secondary structure of the protein . The compound’s effects are primarily mediated through its binding to specific sites on target molecules.
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Phthalimides: Known for their biological and pharmaceutical applications.
N-substituted imidazoles: Used in the synthesis of arylamines containing anthracene.
Uniqueness
Its ability to form stable complexes with biological macromolecules and its high-yield, selective synthesis methods further highlight its uniqueness .
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
3a,4,5,6-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h3,6H,1-2,4H2,(H,9,10,11) |
InChIキー |
UZTZKICRSWXRFQ-UHFFFAOYSA-N |
正規SMILES |
C1CC=C2C(C1)C(=O)NC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-N'-[(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B8619590.png)
![2-{[(2-Ethyl-1,8-dioxaspiro[4.5]decan-2-yl)methoxy]methyl}pyridine](/img/structure/B8619594.png)




![Pyridine, 2-[[(2-methylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8619607.png)

![2-[1-(Triphenylmethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B8619634.png)




